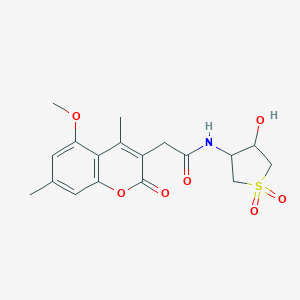![molecular formula C20H18ClN5O2 B263972 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B263972.png)
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one, also known as CMT-3, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of pyrimido[1,2-a][1,3,5]triazine compounds and has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one inhibits MMPs by binding to the active site of the enzyme and preventing it from degrading the extracellular matrix. This leads to a decrease in cancer cell invasion and metastasis. 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one also induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of key cellular proteins and ultimately cell death.
Biochemical and Physiological Effects
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the main advantages of 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one for lab experiments is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one. One area of interest is its potential as a combination therapy with other anticancer agents. Another area of interest is the development of more soluble derivatives of 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential of 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one for the treatment of specific types of cancer.
合成法
The synthesis of 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves the reaction of 3-chlorobenzoic acid with 4-methoxyaniline to form 4-(3-chlorophenyl)-4-methoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride and reacted with 2-amino-6-methyl-4,5,7,8-tetrahydro-1H-pyrimido[1,2-a][1,3,5]triazin-5-one to yield 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one.
科学的研究の応用
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. 4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
分子式 |
C20H18ClN5O2 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-10-17(27)26-18(13-4-3-5-14(21)11-13)24-19(25-20(26)22-12)23-15-6-8-16(28-2)9-7-15/h3-11,18H,1-2H3,(H2,22,23,24,25) |
InChIキー |
SLKAYMYYRRTSQE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl |
SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl |
正規SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
![(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B263965.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)